molecular formula C14H19NO B6268835 rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans CAS No. 198211-14-2

rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans

Cat. No.: B6268835
CAS No.: 198211-14-2
M. Wt: 217.3
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Description

rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans: is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method includes the use of a chiral auxiliary or chiral catalyst to induce the formation of the (2R,6R) configuration during the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying chiral reactions and developing new synthetic methodologies.

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its specific stereochemistry. It serves as a model compound for understanding the role of chirality in biological systems.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

  • rac-(2R,6R)-2,6-dimethylmorpholine
  • rac-(2R,6R)-2,6-diallyl-1,2,3,6-tetrahydropyridine hydrochloride
  • rac-(2R,6R)-6-({[(tert-butoxy)carbonyl]amino}methyl)oxane-2-carboxylic acid

Uniqueness: rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans is unique due to its specific benzyl group and the (2R,6R) configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

CAS No.

198211-14-2

Molecular Formula

C14H19NO

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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